methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate
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Overview
Description
Methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, commonly known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. In
Scientific Research Applications
MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has led to research into the potential therapeutic applications of MDPV in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, hypertension, and tachycardia. MDPV has also been found to produce rewarding effects in animal models of drug addiction, suggesting that it has a high potential for abuse.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the effects of these neurotransmitters on behavior and physiology. However, MDPV also has several limitations. It has a high potential for abuse and can produce toxic effects at high doses, making it difficult to use in animal studies. Additionally, its effects on behavior and physiology may be confounded by its rewarding effects.
Future Directions
There are several future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in treating conditions such as depression, ADHD, and Parkinson's disease. Another area of interest is the development of novel reuptake inhibitors that are more selective and less toxic than MDPV. Finally, research into the neurobiological mechanisms underlying the rewarding effects of MDPV may lead to new insights into the biology of addiction.
Synthesis Methods
MDPV can be synthesized through a multi-step process that involves the reaction of piperidine with 2,6-difluorophenylacetonitrile to produce 1-(2,6-difluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with ethyl acetoacetate to produce MDPV.
properties
IUPAC Name |
methyl 4-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-24-18(23)10-9-17(22)21-11-3-4-13(12-21)7-8-14-15(19)5-2-6-16(14)20/h2,5-6,13H,3-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHALRCYXLGDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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